molecular formula C17H19FN4O2 B2906746 5-fluoro-3-methyl-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}pyridine-2-carboxamide CAS No. 2415630-07-6

5-fluoro-3-methyl-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}pyridine-2-carboxamide

Cat. No.: B2906746
CAS No.: 2415630-07-6
M. Wt: 330.363
InChI Key: MCEWDIUCAQWXGK-UHFFFAOYSA-N
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Description

5-fluoro-3-methyl-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}pyridine-2-carboxamide is a complex organic compound that belongs to the class of fluorinated pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-3-methyl-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}pyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the pyridine core: This can be achieved through a series of reactions involving the condensation of appropriate starting materials.

    Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the morpholine ring: This can be done through nucleophilic substitution reactions.

    Final coupling: The final step involves coupling the intermediate compounds to form the desired product under specific reaction conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-3-methyl-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}pyridine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorine and morpholine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-fluoro-3-methyl-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}pyridine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-fluoro-3-methyl-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: These compounds share the fluorinated aromatic structure and have similar biological activities.

    Morpholine-containing pyridines: These compounds have similar structural features and are used in similar applications.

Uniqueness

5-fluoro-3-methyl-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}pyridine-2-carboxamide is unique due to its specific combination of a fluorinated pyridine core with a morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

5-fluoro-3-methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O2/c1-12-8-14(18)11-20-16(12)17(23)21-10-13-2-3-19-15(9-13)22-4-6-24-7-5-22/h2-3,8-9,11H,4-7,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEWDIUCAQWXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(=O)NCC2=CC(=NC=C2)N3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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